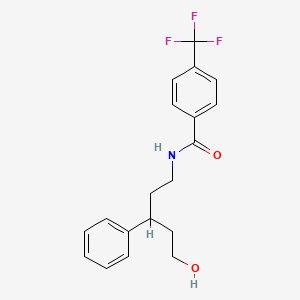

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide

Description

N-(5-Hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a 5-hydroxy-3-phenylpentyl side chain and a 4-(trifluoromethyl)benzamide core. Benzamide derivatives are widely studied for applications ranging from anticancer agents to agrochemicals, with structural variations influencing activity, selectivity, and pharmacokinetics .

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c20-19(21,22)17-8-6-16(7-9-17)18(25)23-12-10-15(11-13-24)14-4-2-1-3-5-14/h1-9,15,24H,10-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPKCRNKDRDSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 5-hydroxy-3-phenylpentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, making it a valuable precursor in drug development and material science.

Biology

- Biological Interactions : Studies have focused on its interactions with biological macromolecules, particularly enzymes and receptors. The hydroxy and trifluoromethyl groups are essential for modulating binding affinities and specificity.

Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties, this compound may inhibit specific biochemical pathways, offering potential therapeutic applications in pain management and inflammation reduction.

Industry

- Specialty Chemicals : Utilized in developing specialty chemicals and materials, N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide is relevant in formulations requiring enhanced stability and performance due to its unique chemical properties.

Case Studies

- Anti-inflammatory Studies : A study investigated the compound's effect on inflammatory markers in vitro, demonstrating significant inhibition of cytokine release when tested on macrophage cell lines.

- Drug Development : In preclinical trials, this compound was evaluated for its analgesic properties compared to traditional NSAIDs, showing promising results in pain relief without the gastrointestinal side effects commonly associated with other medications.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the trifluoromethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)

HPAPB, a hydroxamic acid-based benzamide, shares structural similarities with the target compound, including a phenyl-substituted side chain and a benzamide backbone. HPAPB acts as a histone deacetylase (HDAC) inhibitor, demonstrating potent antitumor activity against HepG2 and A549 cell lines (IC₅₀: 100–200 μM) and lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to vorinostat (SAHA, LD₅₀ = 0.77 g/kg) . The hydroxy group in HPAPB’s hydroxamic acid moiety is critical for HDAC binding, whereas the target compound’s 5-hydroxy-3-phenylpentyl chain may influence solubility or target engagement differently.

| Compound | Key Substituents | Biological Activity | LD₅₀ (Mice) |

|---|---|---|---|

| HPAPB | Hydroxamic acid, p-tolyl | HDAC inhibition (IC₅₀: 100–200 μM) | 1.29 g/kg |

| Target compound | 5-Hydroxy-3-phenylpentyl | Unknown (structural inference) | Not reported |

Agrochemical Benzamide Derivatives

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Flutolanil, a fungicide, shares the trifluoromethylbenzamide core but differs in its 3-isopropoxyphenyl side chain. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, a feature common to both flutolanil and the target compound. However, flutolanil’s isopropoxy group directs its antifungal activity, while the target compound’s hydroxy-phenylpentyl chain may favor different biological targets .

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

This herbicide derivative incorporates a tetrazole ring and methylsulfanyl group, optimizing herbicidal activity through enhanced electron-withdrawing effects. The trifluoromethyl group here contributes to membrane permeability, a property likely shared with the target compound. However, the absence of a hydroxy group in this analog limits its applicability in mammalian systems .

N-Phenyl-4-(trifluoromethoxy)benzamide (3u)

Compound 3u, synthesized via oxidative amidation, features a trifluoromethoxy group instead of trifluoromethyl. This highlights the importance of substituent choice in benzamide design .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

This fluorinated benzamide, synthesized for pharmaceutical applications, demonstrates how halogenation and trifluoromethyl groups enhance target specificity. Its pharmacokinetic profile (e.g., metabolic half-life) may differ significantly from the target compound due to bromine and fluorine substituents .

Key Research Findings and Implications

- Structural-Activity Relationships (SAR): The trifluoromethyl group in benzamides universally enhances lipophilicity and metabolic resistance. Hydroxy groups, as in HPAPB and the target compound, improve solubility but may reduce blood-brain barrier penetration .

- Toxicity vs. Efficacy: HPAPB’s lower toxicity compared to SAHA suggests that side-chain modifications (e.g., hydroxy-phenylpentyl) could mitigate off-target effects in benzamide-based therapeutics .

- Synthetic Feasibility: Methods for synthesizing trifluoromethylbenzamides (e.g., TBHP-mediated oxidative amidation) are well-established, supporting scalable production of the target compound .

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a trifluoromethyl group and a hydroxylated phenylpentyl chain. Its molecular formula is with a molecular weight of 394.41 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers. Preliminary studies indicate that derivatives of this compound exhibit IC50 values as low as 4.0 µM against HDACs, suggesting potent inhibitory activity .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to pain and inflammation. This modulation could lead to analgesic effects, making it a candidate for pain management therapies.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxicity and selectivity of this compound against cancer cell lines:

- Cytotoxicity : Research indicates that the compound exhibits selective cytotoxicity against human colon carcinoma (HCT116) and non-small cell lung cancer (NSCLC) cell lines (A549). These studies demonstrate that the compound can induce cell-cycle arrest at the G2 phase, which is critical for halting cancer cell proliferation .

- Selectivity Ratios : The selectivity ratio against various cancer cell lines has been reported to be significantly high, indicating that the compound preferentially targets malignant cells over normal cells .

In Vivo Studies

While in vitro findings are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential:

- Animal Models : Preliminary animal studies have shown that compounds similar to this compound can reduce tumor growth in xenograft models. The exact mechanisms remain under investigation but may involve apoptosis induction and inhibition of angiogenesis .

Comparative Biological Activity

To provide further insight into the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | IC50 (µM) | Target | Comments |

|---|---|---|---|

| This compound | 4.0 | HDACs | Potent inhibitor; induces G2 phase arrest |

| Trichostatin A | 0.1 | HDACs | Known HDAC inhibitor; less stable in vivo |

| Butyric Acid Derivatives | Varies | HDACs | Short half-life; rapid metabolism limits use |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various benzamide derivatives, including this compound. They demonstrated that these compounds exhibited significant antiproliferative effects on HCT116 cells, with mechanisms involving apoptosis and cell cycle regulation .

Case Study 2: Pain Management

Another study investigated the analgesic properties of benzamide derivatives. The findings suggested that this compound could effectively reduce pain responses in animal models through modulation of serotonin receptors, providing a potential pathway for developing new pain relief medications .

Q & A

Q. What synthetic strategies are effective for preparing N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide?

The synthesis of benzamide derivatives typically involves coupling reactions between activated acylating agents (e.g., benzoyl chloride derivatives) and amine-bearing intermediates. For example, N-(benzyloxy)-4-(trifluoromethyl)benzamide is synthesized by reacting O-benzyl hydroxylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of potassium carbonate as a base . Similar protocols can be adapted for N-(5-hydroxy-3-phenylpentyl) derivatives by substituting the hydroxylamine with a 5-hydroxy-3-phenylpentylamine intermediate. Reaction optimization (e.g., solvent selection, temperature, stoichiometry) is critical to mitigate side reactions like hydrolysis of the trifluoromethyl group.

Q. How can chromatographic purification be optimized for this compound?

Purification of benzamide derivatives often employs normal-phase or reverse-phase chromatography. For example, N-(4-(thiophen-3-yl)butyl)benzamide analogs are purified using gradient elution with methanol/dichloromethane mixtures, followed by amine-functionalized columns to enhance resolution . For polar derivatives like N-(5-hydroxy-3-phenylpentyl), hydrophilic interaction chromatography (HILIC) or ion-pairing agents may improve separation. Analytical HPLC with UV detection (λ = 254 nm) is recommended for real-time purity assessment.

Q. What analytical techniques are suitable for structural confirmation?

- NMR : H and C NMR can confirm the presence of the trifluoromethyl group (δ ~120-125 ppm in C) and hydroxy-pentyl chain (δ 1.5-2.5 ppm for methylene protons) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for CHF_{3NO: 387.1412).

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and hydroxyl groups (~3400 cm) provide additional validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

SAR analysis of related benzamides (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) reveals that:

- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .

- Hydroxyalkyl chains (e.g., 5-hydroxy-pentyl) may introduce hydrogen-bonding interactions with target proteins, as seen in kinase inhibitors .

- Substituting the phenyl ring with electron-withdrawing groups (e.g., Cl, NO) can modulate electronic effects and binding affinity .

Q. What computational methods predict binding interactions with biological targets?

Molecular docking (e.g., Glide XP scoring) evaluates binding poses in hydrophobic pockets or active sites. For example, hydrophobic enclosure of trifluoromethyl groups in protein cavities enhances binding energy . MD simulations (e.g., Desmond) assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD <2 Å indicating robust interactions.

Q. How should researchers resolve discrepancies in synthetic yields across labs?

Contradictory yields often arise from variations in:

- Reagent purity : Use ≥98% pure O-benzyl hydroxylamine to avoid side reactions .

- Moisture sensitivity : Anhydrous solvents (e.g., THF stored over molecular sieves) prevent hydrolysis of acyl intermediates .

- Catalyst loading : Screen palladium or copper catalysts (0.5–5 mol%) for coupling steps to optimize turnover .

Q. What strategies improve solubility for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to solubilize hydrophobic benzamides.

- Prodrug approaches : Temporarily mask the hydroxy group with acetyl or PEG-ylated moieties, which hydrolyze under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.